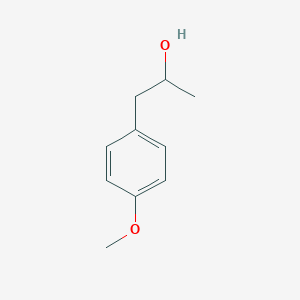

1-(4-Methoxyphenyl)propan-2-ol

Description

The exact mass of the compound 1-(4-Methoxyphenyl)propan-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Methoxyphenyl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenyl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6,8,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIWFQCAXKAOBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952673 | |

| Record name | 1-(4-Methoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30314-64-8 | |

| Record name | 4-Methoxy-α-methylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30314-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethyl alcohol, p-methoxy-alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030314648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Methoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxyphenyl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Methoxyphenyl)propan-2-ol chemical properties and structure

An In-Depth Technical Guide to 1-(4-Methoxyphenyl)propan-2-ol: Properties, Synthesis, and Analysis

Abstract

1-(4-Methoxyphenyl)propan-2-ol is a key chemical intermediate with significant applications in the synthesis of pharmacologically active molecules and other specialty chemicals. Its structure, featuring a chiral center, makes it a valuable building block for stereospecific synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic profile, validated synthesis protocols, and analytical methodologies for purity and enantiomeric separation. It is intended for researchers and professionals in organic chemistry, medicinal chemistry, and drug development, offering expert insights into the practical handling and application of this versatile compound.

Molecular Identity and Structure

1-(4-Methoxyphenyl)propan-2-ol, a member of the phenylpropanes class of organic compounds, is characterized by a benzene ring substituted with a methoxy group, linked to a propan-2-ol chain.[1][2]

Nomenclature and Chemical Identifiers

A consistent identification of this compound is crucial for research and regulatory purposes. Key identifiers are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 1-(4-methoxyphenyl)propan-2-ol | PubChem[3] |

| CAS Number | 30314-64-8 | ChemicalBook[4] |

| Molecular Formula | C₁₀H₁₄O₂ | PubChem[3] |

| Molecular Weight | 166.22 g/mol | PubChem[3] |

| InChIKey | TXIWFQCAXKAOBZ-UHFFFAOYSA-N | PubChem[3] |

| SMILES | CC(CC1=CC=C(C=C1)OC)O | PubChem[3] |

Structural Elucidation and Chirality

The molecular structure contains a single stereocenter at the second carbon (C2) of the propane chain, where the hydroxyl group is attached. This chirality means the compound exists as a pair of enantiomers, (R)- and (S)-1-(4-methoxyphenyl)propan-2-ol. The presence of a specific enantiomer is often critical for biological activity in drug development, necessitating precise stereochemical control during synthesis or effective separation of the racemic mixture.

Caption: 2D structure of 1-(4-Methoxyphenyl)propan-2-ol (*chiral center).

Physicochemical and Spectroscopic Profile

Understanding the physical and spectral properties is fundamental for designing synthetic routes, purification strategies, and analytical methods.

Physical Properties

The compound is typically a liquid at room temperature with the following properties:

| Property | Value | Conditions | Source |

| Boiling Point | 107-110 °C | 1 Torr | ChemicalBook[4] |

| Density | ~1.034 g/cm³ | Predicted | ChemicalBook[4] |

| Appearance | Yellow Liquid | - | Fisher Scientific[5] |

Spectroscopic Data

Spectroscopic analysis confirms the molecular structure and is essential for quality control.

-

¹³C NMR: Spectral data from Wiley-VCH GmbH indicates characteristic peaks for the aromatic ring, the methoxy group, and the aliphatic side chain.[3]

-

IR Spectroscopy: The infrared spectrum will show a strong, broad absorption band characteristic of the O-H stretch of the alcohol group (around 3400 cm⁻¹) and C-O stretching from the ether and alcohol.[3][6]

-

Mass Spectrometry (GC-MS): The electron ionization mass spectrum shows a primary peak (m/z) at 121, corresponding to the stable 4-methoxybenzyl cation formed after the loss of the propan-2-ol side chain. Other significant fragments appear at m/z 122 and 107.[3]

Synthesis and Manufacturing

The most efficient and scalable synthesis of 1-(4-methoxyphenyl)propan-2-ol involves the reduction of a ketone precursor. While Grignard reactions can be used, they present significant safety and control challenges.[7]

Strategic Approach: Catalytic Hydrogenation

Catalytic hydrogenation of the corresponding ketone, 4'-methoxypropiophenone, is the preferred industrial method. This approach offers high yields, milder reaction conditions, and avoids the use of highly reactive and hazardous organometallic reagents. The use of Raney nickel as a catalyst is cost-effective and efficient, leading to product yields exceeding 90%.[7]

Caption: Workflow for the synthesis via catalytic hydrogenation.

Experimental Protocol: Synthesis via Hydrogenation

The following protocol is adapted from established industrial methods.[7]

-

Reactor Setup: Charge a pressure-rated hydrogenation reactor with 4'-methoxypropiophenone and a suitable solvent (e.g., ethanol).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add Raney nickel catalyst (typically 1-5% by weight of the substrate).

-

Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar) and heat to the target temperature (e.g., 50-70 °C).

-

Reaction Monitoring: Maintain the reaction under constant stirring. The reaction progress can be monitored by the cessation of hydrogen uptake or by analytical techniques like TLC or GC.

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation to yield high-purity 1-(4-methoxyphenyl)propan-2-ol.

Analytical Methodologies

Due to its chiral nature, the analysis of 1-(4-methoxyphenyl)propan-2-ol requires methods that can not only determine purity but also resolve and quantify its enantiomers.

Protocol: HPLC-Based Enantiomeric Resolution

Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating the (R)- and (S)-enantiomers. The choice of chiral stationary phase (CSP) is critical for achieving baseline separation.

Caption: Analytical workflow for chiral separation by HPLC.

The following methodology is based on an established application for this compound.[8]

-

System: A standard HPLC system equipped with a UV detector.

-

Column: (S,S) ULMO, 5 µm, 25 cm x 4.6 mm.[8]

-

Mobile Phase: A non-polar mixture, such as n-Heptane/1,2-Dimethoxyethane (98.5/1.5).[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Detection: UV at 254 nm.[8]

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Injection and Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers will elute at different retention times, allowing for their quantification.

Applications and Significance

1-(4-Methoxyphenyl)propan-2-ol serves as a versatile intermediate in several fields.

-

Pharmaceuticals: It is a documented precursor in the synthesis of analogues of CNS stimulants like Amphetamine.[4][9] The specific stereoisomer is often crucial for the desired pharmacological effect.

-

Flavors and Fragrances: It is an intermediate in the production of isoesdragole (anethole), a compound widely used for its anise-like flavor and aroma in the food and perfume industries.[7]

Safety, Handling, and Toxicology

Proper handling of 1-(4-methoxyphenyl)propan-2-ol is essential to ensure laboratory safety. The compound is classified with several hazards.

GHS Hazard Classification

According to the Globally Harmonized System (GHS), this chemical is classified as:

-

H302: Harmful if swallowed (Acute toxicity, oral).[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Recommended Handling and PPE

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Wash hands thoroughly after handling.[10]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]

-

Skin Contact: Immediately wash off with soap and plenty of water.[11]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

References

-

1-(4-Methoxyphenyl)propan-2-ol | C10H14O2 | CID 169145. PubChem. [Link]

-

1-(4-methoxyphenyl)propan-2-ol (C10H14O2). PubChemLite. [Link]

-

1-(4-Methoxyphenoxy)-2-propanol | C10H14O3 | CID 10749941. PubChem. [Link]

-

(S)-1,1-bis(4-Methoxyphenyl)propan-2-ol. PubChem. [Link]

-

1-(4-methoxyphenyl)propan-2-one. Stenutz. [Link]

- CN103951548B - Preparation method of intermediate for synthesizing anise camphor.

-

Safety Data Sheet. Angene Chemical. [Link]

-

SAFETY DATA SHEET - 4-Methoxyphenylacetone. Fisher Scientific. [Link]

-

Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173). Natural Products Atlas. [Link]

-

1-(4-Methoxyphenyl)-2-methylpropan-1-ol. PubChem. [Link]

-

1-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 92218. PubChem. [Link]

-

Showing metabocard for 2-(4-methoxyphenyl)propan-2-ol (HMDB0062603). Human Metabolome Database. [Link]

-

Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Protocols.io. [Link]

-

Propan 2 ol – Knowledge and References. Taylor & Francis. [Link]

-

1-(4-Methoxyphenyl)-2-propanol. Regis Technologies. [Link]

Sources

- 1. NP-MRD: Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173) [np-mrd.org]

- 2. Human Metabolome Database: Showing metabocard for 2-(4-methoxyphenyl)propan-2-ol (HMDB0062603) [hmdb.ca]

- 3. 1-(4-Methoxyphenyl)propan-2-ol | C10H14O2 | CID 169145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(4-methoxyphenyl)propan-2-ol CAS#: 30314-64-8 [m.chemicalbook.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. 1-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 92218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN103951548B - Preparation method of intermediate for synthesizing anise camphor - Google Patents [patents.google.com]

- 8. 1-(4-Methoxyphenyl)-2-propanol - Regis Technologies [registech.com]

- 9. 1-(4-methoxyphenyl)propan-2-ol | 30314-64-8 [chemicalbook.com]

- 10. angenechemical.com [angenechemical.com]

- 11. chemicalbook.com [chemicalbook.com]

Physical and chemical characteristics of 1-(4-Methoxyphenyl)propan-2-ol

An In-depth Technical Guide to 1-(4-Methoxyphenyl)propan-2-ol

Foreword

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the physical and chemical characteristics of 1-(4-Methoxyphenyl)propan-2-ol. As a Senior Application Scientist, the objective is not merely to present data but to provide a synthesized narrative that explains the "why" behind the properties and experimental observations. This document is structured to offer a holistic understanding, from fundamental properties to practical applications and safety considerations, grounded in authoritative references.

Chemical Identity and Molecular Structure

1-(4-Methoxyphenyl)propan-2-ol is an aromatic secondary alcohol. Its structure consists of a propan-2-ol chain attached to a benzene ring, which is substituted with a methoxy group at the para (4-position). This seemingly simple structure imparts a combination of hydrophilicity (from the hydroxyl group) and lipophilicity (from the methoxyphenyl group), which dictates its behavior in various chemical and biological systems.

Key Identifiers:

-

IUPAC Name: 1-(4-methoxyphenyl)propan-2-ol[1]

-

Synonyms: 1-(p-Methoxyphenyl)-2-propanol, p-Methoxy-alpha-methyl-phenethyl alcohol[1]

Below is a diagram illustrating the key functional groups and the carbon numbering of the propanol chain.

Caption: Synthesis of 1-(4-methoxyphenyl)propan-1-ol via reduction.

Experimental Protocol: Synthesis via Ketone Reduction

The synthesis of related chiral secondary alcohols like 1-(4-methoxyphenyl)propan-1-ol often involves the reduction of the corresponding ketone, a method applicable to the target compound's isomers. [4]This protocol provides a reliable and scalable method for laboratory preparation.

Objective: To synthesize 1-(4-Methoxyphenyl)propan-1-ol by reducing 1-(4-Methoxyphenyl)propan-1-one.

Materials:

-

1-(4-Methoxyphenyl)propan-1-one

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: Dissolve 1-(4-methoxyphenyl)propan-1-one in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath to 0 °C.

-

Reduction: Slowly add sodium borohydride (NaBH₄) to the stirred solution in small portions. The slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution to decompose the excess NaBH₄ and the borate esters.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue three times with an organic solvent like diethyl ether or ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify the product further using column chromatography on silica gel. [4] The workflow for this synthesis and purification is visualized below.

Caption: Workflow for synthesis and purification.

Safety, Handling, and Storage

Proper handling of any chemical is paramount for laboratory safety. Based on GHS classifications for 1-(4-Methoxyphenyl)propan-2-ol, the compound presents several hazards. [1] GHS Hazard Statements:

-

H302: Harmful if swallowed [1]* H315: Causes skin irritation [1]* H319: Causes serious eye irritation [1]* H335: May cause respiratory irritation [1] Precautionary Measures:

-

Handling: Use in a well-ventilated area or under a fume hood. [5]Wear suitable protective clothing, including gloves and safety glasses or goggles. [5][6]Avoid contact with skin and eyes and prevent the formation of aerosols. [5]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, such as a refrigerator. [2][5]Keep away from incompatible materials like strong oxidizing agents. [6]* First Aid: In case of skin contact, wash off with soap and plenty of water. [5]For eye contact, rinse cautiously with water for several minutes. [5][6]If inhaled, move the person to fresh air. If swallowed, rinse the mouth with water and seek immediate medical attention. [5]

Conclusion

1-(4-Methoxyphenyl)propan-2-ol is a compound with well-defined physical and chemical properties that make it a useful building block in synthetic organic chemistry and medicinal research. Its secondary alcohol functionality is the primary site of reactivity, allowing for a range of chemical transformations. A thorough understanding of its characteristics, from spectroscopic data to handling requirements, is essential for its effective and safe utilization in a professional research and development setting.

References

-

1-(4-Methoxyphenyl)propan-2-ol | C10H14O2 | CID 169145. PubChem. [Link]

-

1-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 92218. PubChem. [Link]

-

1-(4-Methoxyphenoxy)-2-propanol | C10H14O3 | CID 10749941. PubChem. [Link]

-

1-(4'-Methoxyphenyl)-2-methylpropan-1-ol. SpectraBase. [Link]

-

Safety data sheet - Hazardous according to Worksafe Australia criteria. Recochem. [Link]

-

1-(4-methoxyphenyl)propan-2-one. Stenutz. [Link]

- Preparation method of intermediate for synthesizing anise camphor.

-

Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173). Natural Products Magnetic Resonance Database. [Link]

-

1-(4-methoxyphenyl)propan-2-ol (C10H14O2). PubChemLite. [Link]

-

1-(4-Methoxyphenyl)-2-propanol. Regis Technologies. [Link]

-

2-Propanone, 1-(4-methoxyphenyl)-. NIST WebBook. [Link]

-

2-(4-Methoxyphenyl)propan-2-ol | C10H14O2 | CID 81930. PubChem. [Link]

-

1,2-Bis(4-methoxyphenyl)propan-2-ol | C17H20O3 | CID 12870542. PubChem. [Link]

-

Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Protocols.io. [Link]

-

1-(4-methoxyphenyl)propan-2-ol | CAS#:131029-01-1. Chemsrc. [Link]

-

1-(4-METHOXYPHENYL)PROPAN-2-ONE | CAS 122-84-9. Matrix Fine Chemicals. [Link]

-

Candidate List of substances of very high concern for Authorisation. ECHA. [Link]

Sources

- 1. 1-(4-Methoxyphenyl)propan-2-ol | C10H14O2 | CID 169145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4-methoxyphenyl)propan-2-ol CAS#: 30314-64-8 [m.chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Buy (1R)-1-(4-methoxyphenyl)propan-1-ol (EVT-1215821) | 105836-14-4 [evitachem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

CAS number and IUPAC name for 1-(4-Methoxyphenyl)propan-2-ol

An In-depth Technical Guide to 1-(4-Methoxyphenyl)propan-2-ol: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(4-Methoxyphenyl)propan-2-ol, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's fundamental properties, validated synthetic routes with mechanistic considerations, analytical characterization protocols, and its established and potential roles in the synthesis of pharmacologically active compounds.

Core Compound Identification and Properties

1-(4-Methoxyphenyl)propan-2-ol is an aromatic secondary alcohol. Its structure, featuring a methoxy-substituted phenyl ring linked to a propanol backbone, makes it a valuable precursor in organic synthesis. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(4-methoxyphenyl)propan-2-ol .[1] Its globally recognized identifier is the CAS (Chemical Abstracts Service) number, which is 30314-64-8 .[1][2][3][4][5]

The physical and chemical properties of a compound are critical for its handling, reaction optimization, and purification. Below is a summary of the key identifiers and properties for 1-(4-Methoxyphenyl)propan-2-ol.

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-methoxyphenyl)propan-2-ol | [1] |

| CAS Number | 30314-64-8 | [1][2][4] |

| Molecular Formula | C₁₀H₁₄O₂ | [2][3][5] |

| Molecular Weight | 166.22 g/mol | [1][2][4] |

| Boiling Point | 107-110 °C (at 1 Torr) | [2] |

| Density (Predicted) | 1.034 ± 0.06 g/cm³ | [2] |

| Synonyms | 1-(p-Methoxyphenyl)-2-propanol, p-Methoxy-α-methyl-phenethyl alcohol | [1] |

Synthesis and Mechanistic Considerations

The synthesis of 1-(4-Methoxyphenyl)propan-2-ol and its structural isomers is most commonly achieved through the reduction of a corresponding ketone precursor. This approach is efficient and allows for stereochemical control when using chiral catalysts, a crucial aspect for pharmaceutical applications where enantiomers can exhibit vastly different biological activities.[6]

Primary Synthetic Pathway: Catalytic Hydrogenation

A robust and industrially scalable method for producing related structures like 1-(4-methoxyphenyl)propan-1-ol is the catalytic hydrogenation of the corresponding propiophenone.[7] This method is favored for its cost-effectiveness and high yield.

Reaction: 4-Methoxypropiophenone is hydrogenated in the presence of a catalyst to yield the corresponding alcohol.

Causality in Catalyst Selection: Raney nickel is often chosen as the catalyst for this type of hydrogenation. Its high surface area and catalytic activity allow the reaction to proceed efficiently under moderate temperature and pressure conditions, reducing the need for more expensive noble metal catalysts (e.g., palladium, platinum) and minimizing production costs.[7] The reaction time is also significantly shortened, leading to higher throughput.[7]

Caption: Catalytic hydrogenation workflow for a structural isomer.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from established methods for the hydrogenation of substituted propiophenones.[7]

Self-Validating System: The success of this protocol is validated by monitoring hydrogen uptake during the reaction and confirmed by post-reaction analysis (TLC, GC-MS) to ensure complete conversion of the starting material.

-

Reactor Preparation: Charge a high-pressure stainless-steel autoclave with 4-methoxypropiophenone and a suitable solvent (e.g., ethanol). Add Raney nickel catalyst (typically 5-10% by weight of the substrate).

-

Expertise & Experience: Using an alcohol as the solvent aids in substrate solubility and is compatible with the hydrogenation conditions. The catalyst loading is an empirical value optimized for reaction efficiency versus cost.

-

-

Inerting the Atmosphere: Seal the reactor and purge the system multiple times with nitrogen gas. This step is critical to remove all oxygen, which can deactivate the catalyst and create an explosive mixture with hydrogen.

-

Hydrogenation: Pressurize the reactor with hydrogen to 1.0-3.0 MPa. Begin agitation and heat the mixture to a controlled temperature of 70-120 °C.

-

Trustworthiness: The reaction progress is monitored by observing the drop in hydrogen pressure, indicating its consumption. The reaction is considered complete when hydrogen uptake ceases. The typical reaction time is 3-10 hours.[7]

-

-

Reaction Quench and Catalyst Removal: After completion, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge again with nitrogen. The Raney nickel catalyst is pyrophoric and must be filtered under a wet, inert atmosphere (e.g., through a pad of Celite washed with solvent) to prevent ignition upon contact with air.

-

Product Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

-

Purification: The crude alcohol can be purified by vacuum distillation or recrystallization to achieve a purity of >98%.[7]

Analytical Characterization Workflow

Confirming the identity and purity of the final product is paramount. A multi-step analytical workflow ensures the material meets the required specifications for subsequent use in research or development.

Caption: Post-synthesis analytical characterization workflow.

Spectroscopic Analysis

Publicly available spectral data confirms the structure of 1-(4-Methoxyphenyl)propan-2-ol.[1]

-

Mass Spectrometry (MS): GC-MS analysis will show a molecular ion peak corresponding to its molecular weight (166.22 g/mol ) and a characteristic fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework, confirming the connectivity of the methoxy group, the aromatic ring, and the propanol side chain.

-

Infrared (IR) Spectroscopy: FTIR analysis will show characteristic absorption bands for the hydroxyl (-OH) group (broad peak around 3300-3500 cm⁻¹) and C-O stretching from the ether and alcohol functionalities.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of non-volatile organic compounds like 1-(4-Methoxyphenyl)propan-2-ol.[8]

| HPLC Parameter | Typical Conditions | Rationale |

| Column | Chiral Stationary Phase (e.g., (S,S) ULMO) or C18 | Chiral column for enantiomeric separation; C18 for routine purity. |

| Mobile Phase | n-Heptane / 1,2-Dimethoxyethane (98.5:1.5) | Normal phase for chiral separation.[8] |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for good peak resolution. |

| Detection | UV at 254 nm | The aromatic ring provides strong UV absorbance for sensitive detection.[8] |

| Injection Volume | 10 µL | Standard volume to avoid column overloading. |

| Column Temp. | Ambient or 30 °C | Controlled temperature ensures reproducible retention times.[9] |

Applications in Drug Discovery and Development

The primary value of 1-(4-Methoxyphenyl)propan-2-ol lies in its utility as a versatile synthetic intermediate.

Precursor to Amphetamine Analogues

The molecule is a known intermediate in the synthesis of analogues of amphetamine, a central nervous system (CNS) stimulant.[2][4] The core structure provides the necessary phenylpropanolamine backbone that can be further modified (e.g., through amination and other functional group transformations) to produce a range of psychoactive compounds.

Scaffold for Novel Pharmacological Agents

While the direct biological activity of 1-(4-Methoxyphenyl)propan-2-ol is not extensively documented, its structural motifs are present in a wide array of bioactive molecules. This makes its derivatives prime candidates for drug discovery programs.

-

Anti-inflammatory and Antioxidant Agents: The structural isomer, 1-(4-Methoxyphenyl)-1-propanol, has demonstrated significant antioxidant, anti-inflammatory, and gastroprotective activities in preclinical models.[10][11] This suggests that the 4-methoxyphenylpropanol scaffold is a promising starting point for developing novel anti-inflammatory drugs.

-

Cardiovascular Drugs: The propanolamine structure is a classic pharmacophore for β-adrenergic receptor antagonists (beta-blockers), which are crucial for treating cardiovascular disorders like hypertension and arrhythmia.[12] Research into new derivatives of related structures continues to yield compounds with potent adrenolytic activity.[12]

-

Anthelmintic and Enzyme Inhibitors: Molecular simplification of existing drugs has led to derivatives of N-(4-methoxyphenyl) amides with potent anthelmintic properties.[13] Furthermore, the methoxyphenyl group is often incorporated into scaffolds designed to inhibit specific enzymes, such as lactate dehydrogenase, which is a target in cancer therapy.[14]

Caption: Relationship between the core scaffold and its potential applications.

Conclusion

1-(4-Methoxyphenyl)propan-2-ol is more than a simple chemical; it is a foundational building block in medicinal chemistry. Its straightforward synthesis, well-defined properties, and structural relevance to a host of bioactive compounds make it a molecule of significant interest. For researchers in drug development, understanding the technical nuances of this intermediate—from its synthesis and purification to its potential for derivatization—is key to unlocking new therapeutic possibilities across multiple disease areas.

References

-

PubChem. 1-(4-Methoxyphenyl)propan-2-ol. National Center for Biotechnology Information. [Link]

-

Angene Chemical. 1-(4-Methoxyphenyl)propan-2-ol(CAS# 30314-64-8). [Link]

-

Chemsrc. 1-(4-methoxyphenyl)propan-2-ol | CAS#:131029-01-1. [Link]

-

PubChem. (S)-1,1-bis(4-Methoxyphenyl)propan-2-ol. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(4-Methoxyphenoxy)-2-propanol. National Center for Biotechnology Information. [Link]

- Google Patents.

-

PubMed. Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs. [Link]

-

Regis Technologies. 1-(4-Methoxyphenyl)-2-propanol. [Link]

-

MDPI. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol... [Link]

-

PubChemLite. 1-(4-methoxyphenyl)propan-2-ol (C10H14O2). [Link]

-

HMDB. Showing metabocard for 2-(4-methoxyphenyl)propan-2-ol (HMDB0062603). [Link]

-

National Institutes of Health. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties... [Link]

-

MDPI. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. [Link]

-

MDPI. Nature-Inspired Molecules as Inhibitors in Drug Discovery. [Link]

Sources

- 1. 1-(4-Methoxyphenyl)propan-2-ol | C10H14O2 | CID 169145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4-methoxyphenyl)propan-2-ol CAS#: 30314-64-8 [m.chemicalbook.com]

- 3. 1-(4-methoxyphenyl)propan-2-ol;30314-64-8 [abichem.com]

- 4. 1-(4-methoxyphenyl)propan-2-ol | 30314-64-8 [chemicalbook.com]

- 5. angenesci.com [angenesci.com]

- 6. Buy (1R)-1-(4-methoxyphenyl)propan-1-ol (EVT-1215821) | 105836-14-4 [evitachem.com]

- 7. CN103951548B - Preparation method of intermediate for synthesizing anise camphor - Google Patents [patents.google.com]

- 8. 1-(4-Methoxyphenyl)-2-propanol - Regis Technologies [registech.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Chemistry and Emergence of 1-(4-Methoxyphenyl)propan-2-ol: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of 1-(4-methoxyphenyl)propan-2-ol, a significant secondary alcohol in the realm of synthetic organic chemistry. While a singular "discovery" event for this compound is not prominent in the historical record, its emergence is intrinsically linked to the rich chemistry of naturally occurring phenylpropanoids, most notably anethole. This document explores the historical context of its parent compounds, details modern synthetic methodologies for its preparation, discusses its applications as a chemical intermediate, and presents its physicochemical and spectroscopic properties. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a deep technical understanding of this versatile molecule.

Introduction: Identity and Significance

1-(4-Methoxyphenyl)propan-2-ol, also known as p-methoxyphenylisopropanol, is an aromatic secondary alcohol with the chemical formula C₁₀H₁₄O₂.[1] Its structure is characterized by a p-methoxyphenyl group attached to a propan-2-ol moiety. This compound serves as a valuable building block in organic synthesis, primarily due to the reactivity of its secondary hydroxyl group and the electronic properties of the methoxy-substituted benzene ring. Its significance is underscored by its role as an intermediate in the synthesis of various organic molecules, including analogues of central nervous system stimulants.[2]

Historical Context: The Legacy of Anethole

The scientific journey of 1-(4-methoxyphenyl)propan-2-ol is best understood through the historical lens of its unsaturated precursor, anethole. Anethole, or 1-methoxy-4-(1-propenyl)benzene, is a major constituent of essential oils from anise, fennel, and star anise.[3] The extraction of these fragrant oils dates back to the Renaissance.[3]

A definitive timeline for the scientific elucidation of anethole is as follows:

-

1845: The term "anethol" was first coined by French chemist Charles Gerhardt.[4]

-

1866: The renowned German chemist Emil Erlenmeyer proposed the correct molecular structure of anethole, a pivotal moment in understanding this class of compounds.[3][5]

-

1872: Erlenmeyer's proposed structure for anethole gained formal acceptance within the scientific community.[5]

The established structure and reactivity of anethole, particularly its propenyl side chain, paved the way for synthetic chemists to explore its derivatives, leading to the eventual synthesis of compounds like 1-(4-methoxyphenyl)propan-2-ol.

Synthetic Methodologies

The preparation of 1-(4-methoxyphenyl)propan-2-ol can be achieved through several synthetic routes. The choice of method often depends on the desired yield, purity, and available starting materials.

Hydration of Anethole via Oxymercuration-Demercuration

A classic and reliable method for the synthesis of 1-(4-methoxyphenyl)propan-2-ol is the oxymercuration-demercuration of anethole. This two-step process provides a Markovnikov addition of water across the double bond of the propenyl group, yielding the desired secondary alcohol while avoiding carbocation rearrangements.[6][7]

Mechanism:

-

Oxymercuration: Anethole reacts with mercuric acetate (Hg(OAc)₂) in an aqueous solution to form a stable mercurinium ion intermediate. Water then attacks the more substituted carbon of this intermediate.

-

Demercuration: The resulting organomercury compound is treated with a reducing agent, typically sodium borohydride (NaBH₄), which replaces the mercury-containing group with a hydrogen atom.[7]

Experimental Protocol: Oxymercuration-Demercuration of Anethole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve anethole in a suitable solvent system, such as a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Oxymercuration: Add mercuric acetate to the solution and stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).

-

Demercuration: Cool the reaction mixture in an ice bath and add a solution of sodium borohydride in aqueous sodium hydroxide dropwise.

-

Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reduction of 4-Methoxyphenylacetone

An alternative and widely used synthetic route is the reduction of 4-methoxyphenylacetone (also known as p-anisylacetone).[8][9] This method is advantageous as the starting ketone is commercially available or can be synthesized from anethole.[10] Various reducing agents can be employed for this transformation.

Reducing Agents:

-

Sodium Borohydride (NaBH₄): A mild and selective reducing agent that is effective for the conversion of ketones to secondary alcohols. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol.[11]

-

Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent that can also be used. However, it requires anhydrous conditions and is more reactive than NaBH₄.

-

Catalytic Hydrogenation: Hydrogen gas in the presence of a metal catalyst, such as Raney Nickel, can also effect the reduction of the ketone.[12]

Experimental Protocol: Sodium Borohydride Reduction of 4-Methoxyphenylacetone

-

Reaction Setup: In a round-bottom flask, dissolve 4-methoxyphenylacetone in methanol and cool the solution in an ice bath.

-

Reduction: Slowly add sodium borohydride to the cooled solution in portions.

-

Reaction Monitoring: Stir the reaction mixture at 0°C to room temperature until the reaction is complete (monitored by TLC).

-

Quenching and Workup: Carefully add water to quench the excess sodium borohydride. Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude alcohol can be purified by flash chromatography.

Visualizing the Synthetic Pathways

Caption: Synthetic routes to 1-(4-Methoxyphenyl)propan-2-ol.

Applications in Research and Industry

1-(4-Methoxyphenyl)propan-2-ol is a molecule of interest in several scientific and industrial domains.

-

Intermediate in Pharmaceutical Synthesis: It serves as a precursor in the synthesis of various pharmaceutical compounds. Notably, it is an intermediate in the preparation of analogues of central nervous system stimulants like amphetamine.[2]

-

Medicinal Chemistry Research: The structural motif of 1-(4-methoxyphenyl)propan-2-ol is found in compounds with potential biological activities. Research has indicated that derivatives of anethole, including hydroxylated forms, may possess antioxidant and anti-inflammatory properties.[13][14] For instance, a related compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol, isolated from Juglans mandshurica, has demonstrated anti-inflammatory effects.[15]

-

Chiral Synthesis: As a chiral molecule, (S)-(+)-1-(4-methoxyphenyl)propan-2-ol is a valuable building block in asymmetric synthesis, enabling the preparation of enantiomerically pure compounds for various applications, including pharmaceuticals and materials science.[16]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of 1-(4-methoxyphenyl)propan-2-ol is crucial for its application and characterization.

Table 1: Physicochemical Properties of 1-(4-Methoxyphenyl)propan-2-ol

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol [1] |

| CAS Number | 30314-64-8[1] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~270.9 °C at 760 mmHg (Predicted) |

| Density | ~1.032 g/cm³ (Predicted) |

Spectroscopic Data:

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons, the methoxy group protons, the methyl group protons, and the protons of the propan-2-ol backbone.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum displays distinct signals for the carbons of the phenyl ring, the methoxy carbon, and the carbons of the aliphatic side chain.[1]

-

Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.[1]

Conclusion

1-(4-Methoxyphenyl)propan-2-ol stands as a testament to the evolution of synthetic chemistry, born from the study of natural products. While it may not have a celebrated moment of discovery, its importance is firmly established through its utility as a versatile synthetic intermediate. The synthetic pathways to this compound are well-understood and offer flexibility for laboratory and industrial-scale production. Its applications in medicinal chemistry and as a chiral building block continue to make it a relevant and valuable molecule for scientific investigation and development. This guide has provided a comprehensive technical overview to support and inform the work of researchers and professionals in the chemical sciences.

References

-

Wikipedia. (2023, December 28). Anethole. In Wikipedia. Retrieved from [Link]

-

American Chemical Society. (2017, June 12). Anethole. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)propan-2-ol. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-methylpropan-1-ol. Retrieved from [Link]

-

LookChem. (n.d.). Cas 131029-01-1, (S)-(+)-1-(4-methoxyphenyl)propan-2-ol. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)-1-propanol. Retrieved from [Link]

-

Waumans, D., Bruneel, N., & Tytgat, J. (2003). Anise oil as para-methoxyamphetamine (PMA) precursor. Forensic Science International, 133(1-2), 159–170. [Link]

-

Freire, R. S., Morais, S. M., Catunda-Junior, F. E., & Pinheiro, D. C. (2005). Synthesis and antioxidant, anti-inflammatory and gastroprotector activities of anethole and related compounds. Bioorganic & Medicinal Chemistry, 13(13), 4353–4358. [Link]

- Google Patents. (n.d.). CN103058835A - Synthetic method of anethole.

-

Ideal Publication. (n.d.). ANETHOLE: A CHEMICAL REVIEW. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). Isolating trans-Anethole from Anise Seeds and Elucidating Its Structure: A Project Utilizing One- and Two-Dimensional NMR Spectrometry. Retrieved from [Link]

-

Vedantu. (n.d.). Oxymercuration Demercuration: Mechanism, Steps & Exam Guide. Retrieved from [Link]

-

ResearchGate. (2000). Isolating trans-Anethole from Anise Seeds and Elucidating Its Structure: A Project Utilizing One-and Two-Dimensional NMR Spectrometry. Retrieved from [Link]

-

Pencheva, M., Nikolova, I., Damyanova, S., & Stoyanova, A. (2022). ANETHOLE ISOLATION, SYNTHESIS, PROPERTIES: BRIEF OVERVIEW. PROCEEDINGS OF UNIVERSITY OF RUSE, 61(10.2), 22-27. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Oxymercuration-Demercuration. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Oxymercuration reaction. In Wikipedia. Retrieved from [Link]

- Google Patents. (n.d.). CN103951548B - Preparation method of intermediate for synthesizing anise camphor.

-

MDPI. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Retrieved from [Link]

-

Master Organic Chemistry. (2023, August 31). Oxymercuration Demercuration of Alkenes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Retrieved from [Link]

Sources

- 1. 1-(4-Methoxyphenyl)propan-2-ol | C10H14O2 | CID 169145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4-methoxyphenyl)propan-2-ol | 30314-64-8 [chemicalbook.com]

- 3. acs.org [acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Anethole - Wikipedia [en.wikipedia.org]

- 6. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]

- 7. Oxymercuration reaction - Wikipedia [en.wikipedia.org]

- 8. 4-Methoxyphenylacetone | 122-84-9 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. Anise oil as para-methoxyamphetamine (PMA) precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN103058835A - Synthetic method of anethole - Google Patents [patents.google.com]

- 12. CN103951548B - Preparation method of intermediate for synthesizing anise camphor - Google Patents [patents.google.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lookchem.com [lookchem.com]

An In-depth Technical Guide to the Isomers and Stereoisomers of 1-(4-Methoxyphenyl)propan-2-ol

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential isomers and stereoisomers of 1-(4-Methoxyphenyl)propan-2-ol, a molecule of significant interest in medicinal chemistry and organic synthesis. We will delve into the structural nuances that give rise to its isomeric forms, with a particular focus on its stereochemistry. This document will further outline established methodologies for the separation and characterization of these isomers, providing detailed protocols and the underlying scientific principles. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary for the effective study and utilization of 1-(4-Methoxyphenyl)propan-2-ol and its stereoisomers.

Introduction: The Significance of 1-(4-Methoxyphenyl)propan-2-ol

1-(4-Methoxyphenyl)propan-2-ol, with the chemical formula C₁₀H₁₄O₂, is a secondary alcohol that holds relevance as an intermediate in the synthesis of various pharmaceutical compounds, including analogues of the central nervous system stimulant, amphetamine.[1] Its structure, featuring a para-substituted methoxy group on a phenyl ring, contributes to its potential biological activities.[2] The core of its chemical diversity and pharmacological importance lies in its stereoisomerism, a direct consequence of a chiral center within its molecular framework. Understanding the distinct properties and behaviors of its stereoisomers is paramount, as enantiomers of a chiral drug can exhibit widely different pharmacological, pharmacokinetic, and pharmacodynamic effects.[3][4]

Structural Analysis: Unveiling the Isomeric Landscape

The isomeric possibilities of 1-(4-Methoxyphenyl)propan-2-ol can be categorized into two main classes: constitutional isomers and stereoisomers.

Constitutional Isomers

Constitutional isomers share the same molecular formula but differ in the connectivity of their atoms. For C₁₀H₁₄O₂, several constitutional isomers exist. For instance, the position of the hydroxyl group and the methoxy group on the aromatic ring can vary. Examples of constitutional isomers include:

-

1-(4-Methoxyphenyl)propan-1-ol: In this isomer, the hydroxyl group is located on the first carbon of the propane chain.[5][6] This seemingly minor shift in functional group placement results in a different chemical entity with distinct physical and chemical properties.

-

1-(2-Methoxyphenyl)propan-2-ol and 1-(3-Methoxyphenyl)propan-2-ol: These isomers would have the methoxy group at the ortho and meta positions of the phenyl ring, respectively, leading to different electronic and steric environments around the molecule.

-

Other structural arrangements: Further variations could include branched alkyl chains or different substitution patterns on the aromatic ring.

Stereoisomers: The Chiral Nature of 1-(4-Methoxyphenyl)propan-2-ol

Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. The key to the stereoisomerism of 1-(4-Methoxyphenyl)propan-2-ol is the presence of a chiral center.

The carbon atom at the second position of the propanol chain (C2) is bonded to four different groups:

-

A hydroxyl group (-OH)

-

A methyl group (-CH₃)

-

A hydrogen atom (-H)

-

A 4-methoxybenzyl group (-CH₂-C₆H₄OCH₃)

This asymmetry at C2 gives rise to two non-superimposable mirror images, known as enantiomers . These are designated as (R)-1-(4-Methoxyphenyl)propan-2-ol and (S)-1-(4-Methoxyphenyl)propan-2-ol based on the Cahn-Ingold-Prelog priority rules.

Caption: Isomeric landscape of 1-(4-Methoxyphenyl)propan-2-ol.

Enantiomers possess identical physical properties (e.g., melting point, boiling point, solubility) in an achiral environment. However, they exhibit distinct behavior in the presence of other chiral entities, such as polarized light (optical activity) or biological receptors. This differential interaction is the cornerstone of stereoselective pharmacology, where one enantiomer may be therapeutically active while the other is inactive or even toxic.[3][4]

Synthesis and Chiral Separation

The synthesis of 1-(4-Methoxyphenyl)propan-2-ol typically involves the reduction of the corresponding ketone, 1-(4-methoxyphenyl)propan-2-one. While standard reducing agents like sodium borohydride or lithium aluminum hydride produce a racemic mixture (an equal mixture of both enantiomers), enantioselective synthesis can be achieved using chiral catalysts to favor the formation of one enantiomer over the other.[2]

Given that many synthetic routes yield a racemic mixture, the separation of enantiomers, also known as chiral resolution, is a critical step in both research and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a widely employed and effective technique for this purpose.

Chiral HPLC: A Protocol for Enantiomeric Separation

The principle of chiral HPLC lies in the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of chiral compounds.[7][8]

Experimental Protocol: Chiral HPLC Separation

-

Column Selection: A polysaccharide-based chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H, is a suitable starting point for method development.[7][9]

-

Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., 2-propanol or ethanol). The ratio of these solvents is optimized to achieve the best separation. A common starting point is a 90:10 (v/v) mixture of hexane and 2-propanol.

-

Sample Preparation: Dissolve a small amount of the racemic 1-(4-Methoxyphenyl)propan-2-ol in the mobile phase to a concentration of approximately 1 mg/mL.

-

HPLC System Parameters:

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength where the analyte absorbs, typically around 254 nm.

-

Column Temperature: Ambient (e.g., 25 °C). Temperature can be varied to optimize separation.[4]

-

Injection Volume: 10 µL

-

-

Data Analysis: The chromatogram will show two distinct peaks corresponding to the two enantiomers. The separation factor (α) and resolution (Rs) are calculated to assess the quality of the separation.

Caption: Workflow for chiral HPLC separation.

Spectroscopic Characterization

Once separated, it is crucial to characterize the individual enantiomers and confirm their structure. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds.[10] While the NMR spectra of enantiomers are identical in an achiral solvent, they can be distinguished using a chiral solvating agent or a chiral shift reagent.

Table 1: Predicted ¹H and ¹³C NMR Data for 1-(4-Methoxyphenyl)propan-2-ol

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H | 6.8 - 7.2 | Multiplet | 4H |

| -OCH₃ | ~3.8 | Singlet | 3H |

| -CH(OH)- | ~4.0 | Multiplet | 1H |

| -CH₂- | ~2.7 | Multiplet | 2H |

| -CH₃ | ~1.2 | Doublet | 3H |

| -OH | Variable | Broad Singlet | 1H |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| Ar-C (quaternary) | ~158, ~130 |

| Ar-CH | ~129, ~114 |

| -OCH₃ | ~55 |

| -CH(OH)- | ~70 |

| -CH₂- | ~45 |

| -CH₃ | ~23 |

Note: Predicted values are based on standard chemical shift tables and may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of 1-(4-Methoxyphenyl)propan-2-ol would show a molecular ion peak corresponding to its molecular weight (166.22 g/mol ).[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(4-Methoxyphenyl)propan-2-ol would exhibit characteristic absorption bands for the hydroxyl group (a broad peak around 3200-3600 cm⁻¹) and the C-O bond (a strong peak around 1000-1200 cm⁻¹).[10]

Polarimetry

Polarimetry is a technique used to measure the optical rotation of a chiral compound. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The (R) and (S) enantiomers of 1-(4-Methoxyphenyl)propan-2-ol will have equal and opposite specific rotations.

Pharmacological Implications and Future Directions

The differential pharmacological activity of enantiomers is a critical consideration in drug development.[12] For instance, one enantiomer of a drug may be responsible for the therapeutic effect, while the other may be inactive or contribute to adverse side effects.[3] Therefore, the ability to separate and characterize the enantiomers of 1-(4-Methoxyphenyl)propan-2-ol is essential for any investigation into its biological activity.

Future research in this area could focus on:

-

Developing more efficient and scalable methods for the enantioselective synthesis and separation of 1-(4-Methoxyphenyl)propan-2-ol.

-

Investigating the specific pharmacological profiles of the individual (R) and (S) enantiomers.

-

Utilizing the separated enantiomers as chiral building blocks in the synthesis of more complex and stereochemically defined pharmaceutical agents.

Conclusion

1-(4-Methoxyphenyl)propan-2-ol presents a rich isomeric landscape, with its chirality giving rise to a pair of enantiomers. A thorough understanding of the structural differences between its constitutional isomers and stereoisomers is fundamental for its application in research and drug development. The methodologies outlined in this guide for chiral separation and spectroscopic characterization provide a robust framework for the isolation and identification of these distinct chemical entities. As the pharmaceutical industry continues to move towards the development of single-enantiomer drugs, the principles and techniques discussed herein will remain of paramount importance.

References

- EvitaChem. (n.d.). Buy (1R)-1-(4-methoxyphenyl)propan-1-ol (EVT-1215821).

- ChemicalBook. (2024). 1-(4-methoxyphenyl)propan-2-ol | 30314-64-8.

- PubChem. (n.d.). 1-(4-Methoxyphenyl)propan-2-ol.

- Google Patents. (n.d.). CN103951548B - Preparation method of intermediate for synthesizing anise camphor.

- PubChem. (n.d.). (S)-1,1-bis(4-Methoxyphenyl)propan-2-ol.

- MedChemExpress. (n.d.). 1-(4-Methoxyphenyl)-1-propanol.

- PubChemLite. (n.d.). 1-(4-methoxyphenyl)propan-2-ol (C10H14O2).

- PubChem. (n.d.). 1-(4-Methoxyphenyl)-1-propanol.

- ScienceDirect. (n.d.). Chiral Drug Separation.

- PubMed. (2016). Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs.

- ChemicalBook. (n.d.). 1-(4-methoxyphenyl)-2,2-dimethyl-propan-1-one synthesis.

- PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-methylpropan-1-ol.

- MedChemExpress. (2005). 1-(4-Methoxyphenyl)-1-propanol.

- VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION.

- YAKHAK HOEJI. (2019). Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases.

- National Institutes of Health. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).

- Phenomenex. (n.d.). The Chiral Notebook.

- BenchChem. (2025). Comprehensive Guide to the Spectroscopic Analysis of 2-(4-Methylphenyl)propan-2-ol.

Sources

- 1. 1-(4-methoxyphenyl)propan-2-ol | 30314-64-8 [chemicalbook.com]

- 2. Buy (1R)-1-(4-methoxyphenyl)propan-1-ol (EVT-1215821) | 105836-14-4 [evitachem.com]

- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 1-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 92218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases [yakhak.org]

- 8. phenomenex.com [phenomenex.com]

- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 1-(4-Methoxyphenyl)propan-2-ol | C10H14O2 | CID 169145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Methoxyphenyl)propan-2-ol in Various Solvents

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 1-(4-Methoxyphenyl)propan-2-ol, a key intermediate in various synthetic pathways. The document is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. Adhering to the principles of scientific integrity, the methodologies described herein are robust and self-validating. This guide emphasizes the causality behind experimental choices, ensuring that the user can not only execute the protocols but also understand the underlying scientific principles.

Introduction: The Significance of Physicochemical Characterization

1-(4-Methoxyphenyl)propan-2-ol, with the molecular formula C10H14O2, is an aromatic alcohol of interest in organic synthesis.[1][2][3] Its utility in multi-step synthetic processes, including the preparation of pharmacologically active molecules, necessitates a thorough understanding of its physicochemical properties.[2] Among the most critical of these are solubility and stability.

-

Solubility dictates the choice of reaction media, purification methods (such as crystallization), and, in a pharmaceutical context, can influence bioavailability.[4][5] Inadequate solubility can lead to challenges in handling, inconsistent reaction kinetics, and difficulties in formulation.

-

Stability determines the compound's shelf-life, storage conditions, and its degradation pathways.[6][7][8] Understanding the stability of 1-(4-Methoxyphenyl)propan-2-ol under various environmental stressors like pH, temperature, and light is paramount to ensure its integrity throughout its lifecycle.[8][9]

This guide will provide detailed methodologies to empower the researcher to generate reliable solubility and stability data for 1-(4-Methoxyphenyl)propan-2-ol.

Solubility Determination: A Practical Approach

The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given solvent at a specific temperature to form a saturated solution. For 1-(4-Methoxyphenyl)propan-2-ol, its molecular structure—a moderately polar hydroxyl group and a less polar methoxyphenyl group—suggests a nuanced solubility profile across different solvents. Preliminary data indicates it is slightly soluble in chloroform and methanol.[2][10]

Recommended Solvents for Screening

A comprehensive solubility screen should include a diverse range of solvents, categorized by their polarity:

-

Non-polar: Hexane, Toluene

-

Moderately Polar: Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate

-

Polar Aprotic: Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Polar Protic: Methanol, Ethanol, Isopropanol, Water

-

Aqueous Buffers: pH 4.0, pH 7.4, pH 9.0

Experimental Protocol: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[11][12]

Objective: To determine the equilibrium solubility of 1-(4-Methoxyphenyl)propan-2-ol in various solvents at a controlled temperature.

Materials:

-

1-(4-Methoxyphenyl)propan-2-ol (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 1-(4-Methoxyphenyl)propan-2-ol to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.[12]

-

Solvent Addition: Add a known volume (e.g., 2 mL) of each selected solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.

-

Dilution: Dilute the filtered samples with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of 1-(4-Methoxyphenyl)propan-2-ol.

Data Presentation

The quantitative solubility data should be summarized in a clear and structured table for easy comparison.

| Solvent Category | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Non-polar | Hexane | 25 | [Experimental Data] | [Experimental Data] |

| Toluene | 25 | [Experimental Data] | [Experimental Data] | |

| Moderately Polar | Dichloromethane | 25 | [Experimental Data] | [Experimental Data] |

| Diethyl Ether | 25 | [Experimental Data] | [Experimental Data] | |

| Ethyl Acetate | 25 | [Experimental Data] | [Experimental Data] | |

| Polar Aprotic | Acetone | 25 | [Experimental Data] | [Experimental Data] |

| Acetonitrile | 25 | [Experimental Data] | [Experimental Data] | |

| Tetrahydrofuran | 25 | [Experimental Data] | [Experimental Data] | |

| Dimethylformamide | 25 | [Experimental Data] | [Experimental Data] | |

| Dimethyl Sulfoxide | 25 | [Experimental Data] | [Experimental Data] | |

| Polar Protic | Methanol | 25 | [Experimental Data] | [Experimental Data] |

| Ethanol | 25 | [Experimental Data] | [Experimental Data] | |

| Isopropanol | 25 | [Experimental Data] | [Experimental Data] | |

| Water | 25 | [Experimental Data] | [Experimental Data] | |

| Aqueous Buffers | pH 4.0 | 25 | [Experimental Data] | [Experimental Data] |

| pH 7.4 | 25 | [Experimental Data] | [Experimental Data] | |

| pH 9.0 | 25 | [Experimental Data] | [Experimental Data] |

Visualization of the Solubility Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Assessment: Ensuring Compound Integrity

Stability testing is crucial for determining how the quality of a substance varies with time under the influence of environmental factors.[8][13] A stability-indicating analytical method is essential for this purpose, as it can accurately measure the decrease in the active substance's concentration due to degradation.[6][7][14] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for stability testing.[9][15]

Forced Degradation Studies

Forced degradation (or stress testing) is undertaken to identify the likely degradation products, which in turn helps in establishing the degradation pathways and the intrinsic stability of the molecule.[7][15] The recommended stress conditions are:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C

-

Oxidative Degradation: 3% H2O2 at room temperature

-

Thermal Degradation: Solid-state at 80 °C

-

Photostability: Exposure to light according to ICH Q1B guidelines

Experimental Protocol: HPLC-Based Stability Indicating Method

Objective: To develop and validate a stability-indicating HPLC method to assess the stability of 1-(4-Methoxyphenyl)propan-2-ol under various stress conditions.

Materials:

-

1-(4-Methoxyphenyl)propan-2-ol

-

Reagents for stress conditions (HCl, NaOH, H2O2)

-

HPLC system with a photodiode array (PDA) or UV detector

-

C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile phase components (e.g., Acetonitrile, water, buffer)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Step-by-Step Methodology:

-

Method Development:

-

Develop a reversed-phase HPLC method capable of separating 1-(4-Methoxyphenyl)propan-2-ol from its potential degradation products. A good starting point would be a gradient elution with a mobile phase consisting of acetonitrile and water.

-

The detector wavelength should be chosen to maximize the response for the parent compound and its likely degradants. A PDA detector is highly recommended for its ability to assess peak purity.

-

-

Forced Degradation Sample Preparation:

-

Prepare stock solutions of 1-(4-Methoxyphenyl)propan-2-ol in a suitable solvent.

-

For each stress condition, mix the stock solution with the respective stressor (e.g., HCl, NaOH, H2O2) and incubate for a defined period.

-

For thermal and photostability, expose the solid compound to the stress conditions.

-

At specified time points, withdraw samples, neutralize them if necessary, and dilute to an appropriate concentration for HPLC analysis.

-

-

Analysis and Data Interpretation:

-

Inject the stressed samples into the HPLC system.

-

Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

-

Assess the peak purity of the parent compound in the presence of its degradants to ensure the method is truly stability-indicating.

-

The extent of degradation can be calculated as a percentage of the initial concentration.

-

Long-Term and Accelerated Stability Studies

Once the degradation profile is understood from forced degradation studies, formal stability studies should be conducted according to ICH guidelines (Q1A(R2)).[16]

-

Long-Term Stability: 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months.[16]

-

Accelerated Stability: 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.[16][17]

The testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[16][18] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[16][18]

Data Presentation for Stability Studies

The results of the stability studies should be presented in a tabular format.

Forced Degradation Results

| Stress Condition | Duration | Temperature | % Assay of Parent Compound | % Degradation | No. of Degradants |

| 0.1 M HCl | 24 h | 60 °C | [Data] | [Data] | [Data] |

| 0.1 M NaOH | 24 h | 60 °C | [Data] | [Data] | [Data] |

| 3% H2O2 | 24 h | RT | [Data] | [Data] | [Data] |

| Thermal (Solid) | 48 h | 80 °C | [Data] | [Data] | [Data] |

| Photostability | [ICH Q1B] | [ICH Q1B] | [Data] | [Data] | [Data] |

Long-Term Stability Data (Example)

| Time Point | % Assay | Degradation Products | Physical Appearance |

| 0 Months | [Data] | [Data] | [Data] |

| 3 Months | [Data] | [Data] | [Data] |

| 6 Months | [Data] | [Data] | [Data] |

| 9 Months | [Data] | [Data] | [Data] |

| 12 Months | [Data] | [Data] | [Data] |

Visualization of the Stability Testing Workflow

Caption: Workflow for Stability-Indicating Method Development and Testing.

Conclusion

The protocols and methodologies detailed in this guide provide a robust framework for the comprehensive characterization of the solubility and stability of 1-(4-Methoxyphenyl)propan-2-ol. By systematically applying these techniques, researchers can generate the critical data necessary for informed decisions in process development, formulation, and ensuring the overall quality and reliability of this important chemical intermediate. The emphasis on understanding the "why" behind each step ensures that these protocols can be adapted and applied to other molecules of interest, fostering a culture of scientific rigor and excellence.

References

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

-

STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

-

Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research.

-

(PDF) Stability Indicating HPLC Method Development: A Review. ResearchGate.

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

-

Shake-Flask Solubility Assay. Enamine.

-

Stability Testing of Pharmaceutical Products.

-

A review of methods for solubility determination in biopharmaceutical drug characterization.

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov.

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.

-

2278-6074 - Stability Indicating HPLC Method Development and Validation. SciSpace.

-

Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.

-

Experiment: Solubility of Organic & Inorganic Compounds.

-

Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org.

-

1-(4-methoxyphenyl)propan-2-ol CAS#: 30314-64-8. ChemicalBook.

-

Guidelines for Pharmaceutical Stability Study. Pharmaguideline.

-

Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA.

-

1-(4-Methoxyphenyl)propan-2-ol. PubChem.

-

1-(4-methoxyphenyl)propan-2-ol | 30314-64-8. ChemicalBook.

-

Solubility of Organic Compounds.

-

1-(4-Methoxyphenyl)Propan-2-Ol. Gentaur.

Sources

- 1. 1-(4-Methoxyphenyl)propan-2-ol | C10H14O2 | CID 169145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4-methoxyphenyl)propan-2-ol | 30314-64-8 [chemicalbook.com]

- 3. caslab.com [caslab.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. ijpsr.com [ijpsr.com]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. japsonline.com [japsonline.com]